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Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of
(R)-Acetylamino-cyclohexyl-acetic acid, a chiral molecule of interest in pharmaceutical and
chemical research. The protocols detailed herein are designed for researchers, scientists, and
drug development professionals, offering a multi-faceted approach to elucidate its structural
and stereochemical properties. By integrating data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and
Circular Dichroism (CD), a complete and unambiguous structural confirmation can be achieved.
This document emphasizes not only the procedural steps but also the underlying scientific
principles guiding the experimental design and data interpretation, ensuring technical accuracy
and field-proven insights.
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Introduction: The Significance of (R)-Acetylamino-
cyclohexyl-acetic acid

(R)-Acetylamino-cyclohexyl-acetic acid belongs to the class of N-acetylated amino acids,
which are of growing interest in biomedical research. While the biological roles of many N-
acetylated amino acids are still under investigation, they are known to be involved in various
metabolic pathways and can be products of protein degradation.[1] The presence of a chiral
center and a bulky cyclohexyl group in (R)-Acetylamino-cyclohexyl-acetic acid suggests
potential applications in asymmetric synthesis, as a chiral building block, or in the development
of novel therapeutic agents. Accurate and thorough spectroscopic characterization is
paramount for confirming its identity, purity, and stereochemistry, which are critical for its
application in any research or development endeavor.

Molecular Structure and Key Spectroscopic
Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data. (R)-Acetylamino-cyclohexyl-acetic acid comprises a cyclohexyl ring, an acetic acid
moiety, and an N-acetyl group attached to a chiral center.

Figure 1: Chemical structure of (R)-Acetylamino-cyclohexyl-acetic acid with the chiral center
indicated by an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. A combination of 1D (*H, 13C) and 2D (COSY, HSQC) NMR experiments
will provide a comprehensive structural assignment.

'H NMR Spectroscopy Protocol

Rationale: *H NMR provides information about the chemical environment, connectivity, and
stereochemistry of protons in the molecule. The chemical shift, integration, and multiplicity of
each signal are key parameters for structural elucidation.

Experimental Protocol:
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o Sample Preparation: Dissolve 5-10 mg of (R)-Acetylamino-cyclohexyl-acetic acid in 0.6
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or MeOD). The choice of solvent
can affect the chemical shifts of exchangeable protons (NH and OH).

e Instrument Setup:
o Spectrometer: 400 MHz or higher field strength for better resolution.
o Temperature: 298 K.
o Pulse Program: Standard single-pulse experiment (zg30).
o Acquisition Parameters:
» Spectral Width: 12-16 ppm.
= Number of Scans: 16-64 (adjust for optimal signal-to-noise).
» Relaxation Delay (d1): 1-2 seconds.

» Data Processing:

[e]

Apply a Fourier transform to the Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the residual solvent peak.

[e]

Integrate all signals.
Expected *H NMR Data and Interpretation:

e Cyclohexyl Protons: A complex multiplet pattern is expected in the range of approximately
1.0-2.5 ppm. The axial and equatorial protons will have different chemical shifts and coupling
constants.[2]

e a-Proton (CH-COOH): This proton, being adjacent to the chiral center and the carboxylic
acid, is expected to resonate as a multiplet in the region of 2.0-2.5 ppm.
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* N-H Proton: A broad singlet or doublet (if coupled to the a-proton) is expected between 7.5
and 8.5 ppm, the chemical shift being highly dependent on the solvent and concentration.

o Acetyl Methyl Protons (CH3-CO): A sharp singlet is anticipated around 1.9-2.1 ppm.

o Carboxylic Acid Proton (COOH): A very broad singlet is expected at a downfield chemical
shift, typically >10 ppm, and may be exchangeable with D20.

3C NMR Spectroscopy Protocol

Rationale: 13C NMR spectroscopy provides information on the carbon skeleton of the molecule.
The chemical shift of each carbon is indicative of its chemical environment.

Experimental Protocol:
e Sample Preparation: Use the same sample as prepared for *H NMR.
e Instrument Setup:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Parameters:
» Spectral Width: 0-200 ppm.
= Number of Scans: 1024 or more to achieve adequate signal-to-noise.
» Relaxation Delay (d1): 2 seconds.
» Data Processing:
o Apply a Fourier transform, phase correction, and baseline correction.
o Calibrate the spectrum using the solvent signal.

Expected 3C NMR Data and Interpretation:
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o Carboxylic Carbonyl Carbon (COOH): Expected in the range of 170-180 ppm.

¢ Amide Carbonyl Carbon (NH-CO-CHs): Expected around 169-172 ppm.

o a-Carbon: The carbon atom at the chiral center is expected to resonate in the region of 50-
60 ppm.

o Cyclohexyl Carbons: A series of signals for the CH and CHz groups of the cyclohexyl ring are
expected between 25 and 45 ppm.

Acetyl Methyl Carbon (CHs-CO): A signal is anticipated around 22-25 ppm.

2D NMR Spectroscopy (COSY & HSQC)

Rationale: 2D NMR experiments are crucial for unambiguously assigning the *H and 13C signals
by revealing proton-proton and proton-carbon correlations.

e COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is
particularly useful for tracing the spin systems within the cyclohexyl ring and confirming the
connectivity between the a-proton and the cyclohexyl ring.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms, allowing for the definitive assignment of the 13C signals based on the already
assigned H signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional
groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:
o Sample Preparation:

o Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr
powder and pressing it into a thin, transparent disk.
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o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrument Setup:

o Spectrometer: A standard FT-IR spectrometer.

o Scan Range: 4000-400 cm~2.

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Data Acquisition and Processing:

o Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Expected FT-IR Data and Interpretation:

o O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500
cm™1, often overlapping with C-H stretching bands.[3] This broadness is due to hydrogen
bonding.

e N-H Stretch (Amide): A moderate to strong band around 3300-3250 cm™2,

o C-H Stretch (Aliphatic): Sharp bands just below 3000 cm~1 (typically 2950-2850 cm~1).

e C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm™1.

e C=0 Stretch (Amide | band): A strong, sharp band around 1640-1680 cm~2.[4]

e N-H Bend (Amide Il band): A medium intensity band around 1540-1560 cm~1.[4]
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Expected Wavenumber

Functional Group Appearance
(cm™)

O-H (Carboxylic Acid) 3300-2500 Very Broad, Strong
N-H (Amide) 3300-3250 Moderate, Sharp
C-H (Alkyl) 2950-2850 Strong, Sharp
C=0 (Carboxylic Acid) 1725-1700 Strong, Sharp
C=0 (Amide I) 1680-1640 Strong, Sharp

N-H Bend (Amide II) 1560-1540 Moderate, Sharp

Table 1: Summary of Expected Key FT-IR Absorptions for (R)-Acetylamino-cyclohexyl-acetic
acid.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental
composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable
for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to
probe the molecular structure through fragmentation analysis.

Experimental Protocol (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid
or ammonium hydroxide can be added to promote ionization.

e Instrument Setup:

[¢]

lonization Source: ESI (positive or negative ion mode).

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o

Scan Range: m/z 50-500.

© 2026 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b088329/docs?utm_src=pdf-body#application-note-spectroscopic-characterization-of-r-acetylamino-cyclohexyl-acetic-acid
https://www.benchchem.com/product/b088329/docs?utm_src=pdf-body#application-note-spectroscopic-characterization-of-r-acetylamino-cyclohexyl-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
Acquire the mass spectrum.

Expected Mass Spectrometry Data and Interpretation:

e Molecular lon: The molecular formula of (R)-Acetylamino-cyclohexyl-acetic acid is
C10H17NOs3, with a molecular weight of 199.25 g/mol .[5]

o In positive ion mode, expect to observe the protonated molecule [M+H]* at m/z 200.1281.

o In negative ion mode, expect to observe the deprotonated molecule [M-H]~ at m/z
198.1136.

e Fragmentation Pattern (MS/MS): Fragmentation of the molecular ion can provide structural
information. Common fragmentation pathways include the loss of water (-18 Da), the loss of
the acetyl group (-42 Da), and cleavage of the cyclohexyl ring.

Mass Spectrometry Workflow

Sample Solution

le Solutior Electrospra
(1-10 pg/mL in MeOH/Hz0)

pray lonization Mass Analyzer
(Positive/Negative Mode) (TOF or Orbitrap)

MS/MS Scan
(Analyze Fragment lons)
Isolate Precursor lon

Data Analysis
(Formula Confirmation & Structure)

Collision-Induced Dissociation (CID)

Full Scan MS
(Determine [M+H]* or [M-H]-)

Click to download full resolution via product page

Figure 2: A generalized workflow for the analysis of (R)-Acetylamino-cyclohexyl-acetic acid
by ESI-MS/MS.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Rationale: Circular Dichroism (CD) spectroscopy is an essential technique for confirming the
absolute configuration of a chiral molecule. It measures the differential absorption of left and
right circularly polarized light by the sample. The resulting CD spectrum is characteristic of the
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molecule's stereochemistry. While CD is commonly used for proteins, it is also applicable to
small chiral molecules like amino acids.[6]

Experimental Protocol:

o Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g.,
methanol, water, or acetonitrile) at a concentration that gives an absorbance of
approximately 1.0 at the wavelength of interest.

e Instrument Setup:

o

Spectropolarimeter: A CD spectrometer.

[¢]

Cuvette: A quartz cuvette with a path length of 0.1 or 1 cm.

[e]

Wavelength Range: Typically 190-300 nm.

[e]

Scan Speed: 50-100 nm/min.

Bandwidth: 1 nm.

o

o Data Acquisition:

o Acquire a baseline spectrum of the solvent in the same cuvette.

o Acquire the CD spectrum of the sample.

o The instrument software will subtract the baseline from the sample spectrum.
Expected Circular Dichroism Data and Interpretation:

e The N-acetylated amino acid chromophore is expected to exhibit a characteristic Cotton
effect in the far-UV region (around 200-220 nm). For an (R)-configured amino acid derivative,
a specific positive or negative Cotton effect is expected, which would be opposite to that of
its (S)-enantiomer. The sign and magnitude of the Cotton effect provide the basis for
stereochemical assignment, often through comparison with structurally related compounds of
known absolute configuration.
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Conclusion

The comprehensive spectroscopic characterization of (R)-Acetylamino-cyclohexyl-acetic

acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy

provides the fundamental structural framework, FT-IR confirms the presence of key functional

groups, mass spectrometry verifies the molecular weight and elemental composition, and

circular dichroism establishes the absolute stereochemistry. By following the detailed protocols

and interpretation guidelines presented in this application note, researchers can confidently

and accurately characterize this and similar chiral molecules, paving the way for their

successful application in research and development.

References

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Retrieved from [Link]

Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based
detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-423.
Retrieved from [Link]

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved
from [Link]

Zhang, Y., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and
Differential lon Mobility Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

Bush, C. A. (1974). Theoretical treatment of the circular dichroism of N-acetyl amino sugars.
The Journal of Organic Chemistry, 39(10), 1447-1452. Retrieved from [Link]

Ramaprasad, S. (1990). Conformational and Circular Dichroism Studies on N-Acetyl-L-
Prolyl-D-Alanyl-Methylamide. Journal of the Arkansas Academy of Science, 44. Retrieved
from [Link]

Martin, R. W., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine
acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 10.
Retrieved from [Link]

NIST. (n.d.). Acetic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b088329/docs?utm_src=pdf-body#application-note-spectroscopic-characterization-of-r-acetylamino-cyclohexyl-acetic-acid
https://www.benchchem.com/product/b088329/docs?utm_src=pdf-body#application-note-spectroscopic-characterization-of-r-acetylamino-cyclohexyl-acetic-acid
https://nilssonlab.org/2015/09/18/n-acetylated-amino-acids/
https://pubmed.ncbi.nlm.nih.gov/20572211/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://pubs.acs.org/doi/10.1021/acs.analchem.5b00823
https://pubs.acs.org/doi/abs/10.1021/jo00924a021
https://scholarworks.uark.edu/jaas/vol44/iss1/26/
https://www.frontiersin.org/articles/10.3389/fmolb.2023.1105021/full
https://webbook.nist.gov/cgi/cbook.cgi?ID=C622457&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Bratlie, K. M., et al. (2007). Evidence for Cyclohexyl as a Reactive Surface Intermediate
during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency
Generation Vibrational Spectroscopy. Journal of the American Chemical Society, 129(51),
15862-15869. Retrieved from [Link]

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and
Esters. YouTube. Retrieved from [Link]

Chan, A. S. C., et al. (2003). Direct >1>H NMR assay of the enantiomeric composition of
amines and (3-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent.
Tetrahedron: Asymmetry, 14(5), 625-628. Retrieved from [Link]

Aviv, M., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation
of Phenylalanine. The Journal of Physical Chemistry B, 119(39), 12581-12588. Retrieved
from [Link]

Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from
[Link]

MDPI. (2019). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from
[Link]

PolyU Institutional Research Archive. (n.d.). Chiral Mass Spectrometry: An Overview.
Retrieved from [Link]

Vincent Stevenson. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Cheméo. (n.d.). Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7).
Retrieved from [Link]

Simek, P., & Hradkova, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino
Acids. Methods in Molecular Biology. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://pubs.acs.org/doi/10.1021/ja073922e
https://www.youtube.com/watch?v=Y14H2mORt-E
https://research.hkbu.edu.hk/en/publications/direct-1h-nmr-assay-of-the-enantiomeric-composition-of-amines-a
https://pubmed.ncbi.nlm.nih.gov/26368307/
https://oregonstate.edu/courses/ch336/coursepack/carbonyl/specda.html
https://www.mdpi.com/1422-8599/2019/3/M1078
https://ira.lib.polyu.edu.hk/handle/10397/90123
https://www.youtube.com/watch?v=9y3x-tr_y6c
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-co2h.html
https://www.chemeo.com/cid/43-431-7/Acetic-acid-cyclohexyl-ester.html
https://pubmed.ncbi.nlm.nih.gov/39812984/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ResearchGate. (n.d.). Synthesis and spectral analysis of cis-1-cyclohexyl-1,2-
cyclohexanediol. Retrieved from [Link]

PubMed. (2010). Direct observation of the gas phase reaction of the cyclohexyl radical with
dioxygen using a distonic radical ion approach. Retrieved from [Link]

Research Communities. (2019). lon Mobility-Mass Spectrometry Fuels Chiral Peptide
Chemistry. Retrieved from [Link]

Fowden, L., Scopes, P. M., & Thomas, R. N. (1971). Circular dichroism of some Less
Common Amino-acids. Journal of the Chemical Society C: Organic, 833-840. Retrieved from
[Link]

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison
between Different Acids and Their Salts. Retrieved from [Link]

PubChem. (n.d.). 2-(4-Acetamidocyclohexyl)acetic acid. Retrieved from [Link]
ChemBK. (2024). trans-4-(acetylamino)cyclohexyl acetate. Retrieved from [Link]

Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of
substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings
of the Indian Academy of Sciences - Chemical Sciences, 93(2), 165-170. Retrieved from
[Link]

Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis
Without Derivatization. Methods in Molecular Biology. Retrieved from [Link]

Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-
cyclohexyl acetic acid ethyl ester hcl.

The Good Scents Company. (n.d.). cyclohexyl acetic acid. Retrieved from [Link]

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION
OF NEW THIAZOLE B-AMINO ACIDS AND B-AMINO ESTERS. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.researchgate.net/publication/279841804_Synthesis_and_spectral_analysis_of_cis-1-cyclohexyl-12-cyclohexanediol
https://pubmed.ncbi.nlm.nih.gov/20000494/
https://communities.springernature.com/posts/ion-mobility-mass-spectrometry-fuels-chiral-peptide-chemistry
https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710000833
https://www.researchgate.net/publication/222533083_Infrared_Spectroscopy_of_Aqueous_Carboxylic_Acids_Comparison_between_Different_Acids_and_Their_Salts
https://pubchem.ncbi.nlm.nih.gov/compound/300538
https://www.chembk.com/en/chem/trans-4-(acetylamino)cyclohexyl%20acetate
https://repository.ias.ac.in/84210/
https://link.springer.com/protocol/10.1007/978-1-4939-7231-9_13
http://www.thegoodscentscompany.com/data/rw1032111.html
https://farmaciajournal.com/wp-content/uploads/2016-01-07-2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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